Lathyrol: A Tricyclic Diterpenoid from Euphorbia lathyris Seeds - A Technical Guide
Lathyrol: A Tricyclic Diterpenoid from Euphorbia lathyris Seeds - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The seeds of Euphorbia lathyris, commonly known as caper spurge or mole plant, have been utilized in traditional medicine for various purposes. Modern phytochemical investigations have revealed a wealth of bioactive compounds within these seeds, prominent among them being a class of tricyclic diterpenoids known as lathyranes. This technical guide focuses on the core tricyclic diterpenoid, lathyrol, and its derivatives, providing a comprehensive overview of their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural products.
Chemical Profile of Lathyrol
Lathyrol is a complex macrocyclic diterpenoid possessing a 5/11/3-tricyclic skeleton. Its chemical formula is C₂₀H₃₀O₄, and it is registered under the CAS number 34420-19-4. The core structure of lathyrol has been a scaffold for numerous naturally occurring esters, which exhibit a wide range of biological activities.
Quantitative Biological Activity Data
The cytotoxic and anti-inflammatory activities of lathyrol and its derivatives have been evaluated against various cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of Lathyrol Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Human Lung Carcinoma) | 17.51 ± 0.85 | [1] |
| KB (Human Oral Epidermoid Carcinoma) | 24.07 ± 1.06 | [1] | |
| HCT116 (Human Colon Carcinoma) | 27.18 ± 1.21 | [1] | |
| Euphorbia factor L₂b | U937 (Human Histiocytic Lymphoma) | 0.87 | [2] |
Table 2: Anti-inflammatory Activity of Lathyrol Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Lathyrol-derived PROTAC (Compound 13) | LPS-induced Nitric Oxide Production | RAW 264.7 (Murine Macrophage) | 5.30 ± 1.23 | [3] |
| Lathyrane Diterpenoid/3-hydroxyflavone Hybrid (8d1) | LPS-induced Nitric Oxide Production | RAW 264.7 (Murine Macrophage) | 1.55 ± 0.68 | [3] |
Experimental Protocols
Extraction and Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
This protocol describes a general method for the extraction and isolation of lathyrane diterpenoids, including lathyrol and its esters, from the seeds of Euphorbia lathyris.
Materials:
-
Dried seeds of Euphorbia lathyris
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95% aqueous ethanol (B145695)
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Petroleum ether
-
Dichloromethane (CH₂Cl₂)
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Ethyl acetate (B1210297) (EtOAc)
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Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative)
Procedure:
-
Extraction:
-
Partitioning:
-
Preliminary Separation:
-
Chromatographic Purification:
-
Apply the acetonitrile fraction to a silica gel column and elute with a gradient of petroleum ether and ethyl acetate to yield several sub-fractions.
-
Further purify the diterpenoid-containing fractions using Sephadex LH-20 column chromatography.[4]
-
Isolate individual compounds, such as lathyrol and its derivatives, using preparative and semi-preparative HPLC.[2]
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, KB, HCT116)
-
Complete cell culture medium
-
Lathyrol or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium
-
LPS
-
Lathyrol or its derivatives
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL). Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The absorbance is proportional to the amount of nitrite (B80452), a stable product of NO.[8]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells. Calculate the IC₅₀ value.
Apoptosis Assessment: Caspase Activity Assay
This assay measures the activity of key apoptosis-executing enzymes, caspases-3 and -9.
Materials:
-
Treated cells
-
Cell lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) and caspase-9 substrate
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using the provided lysis buffer.
-
Substrate Addition: Add the fluorogenic caspase substrate to the cell lysates in a 96-well black plate.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC-based substrates).
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity. Compare the activity in treated cells to that in untreated control cells.
Signaling Pathways and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing the TGF-β/Smad signaling pathway. In vivo studies have demonstrated that lathyrol treatment leads to the downregulation of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad, Smad6. This modulation impedes signal transduction, leading to cell cycle arrest.
Keap1/Nrf2 Signaling Pathway
Derivatives of lathyrol have been found to activate the Keap1/Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon activation by compounds like lathyrol derivatives, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The anti-inflammatory effects of lathyrol derivatives are also attributed to the inhibition of the NF-κB signaling pathway. These compounds can block the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS and COX-2.
Conclusion and Future Directions
Lathyrol and its naturally occurring and synthetic derivatives represent a promising class of bioactive molecules with significant potential for the development of novel therapeutic agents. Their demonstrated cytotoxic effects against various cancer cell lines and potent anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as TGF-β/Smad, Keap1/Nrf2, and NF-κB, make them attractive candidates for further investigation.
Future research should focus on elucidating the detailed structure-activity relationships of lathyrol derivatives to optimize their potency and selectivity. Further in-vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these compounds. The development of targeted delivery systems could also enhance their therapeutic efficacy while minimizing potential side effects. The comprehensive data and protocols presented in this technical guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural products from the laboratory to the clinic.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. promega.com [promega.com]
